molecular formula C15H15N3O2 B5685806 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide

2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide

Cat. No.: B5685806
M. Wt: 269.30 g/mol
InChI Key: HDYQECYXWBDZGR-UHFFFAOYSA-N
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Description

2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a benzoyl group attached to a hydrazine moiety, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide typically involves the reaction of 3-methylbenzoyl chloride with N-phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylbenzoyl)-N-methylhydrazinecarboxamide
  • 2-(3-methylbenzoyl)-N-phenylhydrazine
  • 2-(4-methylbenzoyl)-N-phenylhydrazinecarboxamide

Uniqueness

2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide is unique due to its specific substitution pattern on the benzoyl and phenyl rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

1-[(3-methylbenzoyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-6-5-7-12(10-11)14(19)17-18-15(20)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYQECYXWBDZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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